molecular formula C17H15BrO4 B106047 Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate CAS No. 27475-14-5

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

Cat. No.: B106047
CAS No.: 27475-14-5
M. Wt: 363.2 g/mol
InChI Key: AKWQRVIQUREMOK-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (CAS RN: 27475-14-5) is a brominated aromatic ester with the molecular formula C₁₇H₁₅BrO₄ and a molecular weight of 363.20 g/mol . It is a white to yellowish solid, typically stored at 2–8°C under inert conditions due to its sensitivity to moisture and light . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for designing inhibitors of phosphodiesterase 5 (PDE5) and other bioactive molecules . Its structure features a benzyloxy group at position 2 and a bromoacetyl substituent at position 5 of the benzoate core, making it highly reactive in nucleophilic substitution and coupling reactions .

Properties

IUPAC Name

methyl 5-(2-bromoacetyl)-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO4/c1-21-17(20)14-9-13(15(19)10-18)7-8-16(14)22-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWQRVIQUREMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)CBr)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301228929
Record name Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate
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Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27475-14-5
Record name Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate
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Record name Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate
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Record name Benzoic acid, 5-(2-bromoacetyl)-2-(phenylmethoxy)-, methyl ester
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Preparation Methods

Benzylation of Methyl 5-Acetyl-2-Hydroxybenzoate

Starting Material : Methyl 5-acetyl-2-hydroxybenzoate (VIII) undergoes benzylation to introduce the benzyloxy group at the 2-position.

Reaction Conditions :

  • Benzylating Agent : Benzyl chloride (1.2–1.5 equivalents)

  • Base : Potassium carbonate (2.0–3.0 equivalents)

  • Catalyst : Phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1–0.3 equivalents)

  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetone

  • Temperature : 60–70°C

  • Duration : 8–12 hours

The reaction proceeds via nucleophilic substitution, where the hydroxyl group is deprotonated by the base, forming an alkoxide that attacks benzyl chloride. The benzylated product, methyl 5-acetyl-2-(benzyloxy)benzoate (VII), is isolated in 85–90% yield after aqueous workup and recrystallization from acetone.

Bromination of Methyl 5-Acetyl-2-(Benzyloxy)Benzoate

Brominating Agents :

  • Electrophilic Bromination : Bromine (Br₂) or hydrogen bromide (HBr) in the presence of Lewis acids (e.g., aluminum chloride, 0.1–0.5 equivalents)

  • Radical Bromination : N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) under UV light (less common)

Optimized Protocol :

  • Solvent : Dichloromethane or chloroform

  • Temperature : 0–5°C (to minimize polybromination)

  • Reaction Time : 2–4 hours

  • Workup : Quenching with sodium thiosulfate to remove excess bromine, followed by extraction and solvent evaporation.

The bromoacetyl group is introduced at the 5-position via electrophilic aromatic substitution, facilitated by the electron-donating acetyl group. The final product is purified via recrystallization (methanol/water) or column chromatography, yielding 75–80%.

Industrial-Scale Production and Process Optimization

Industrial methods prioritize cost efficiency, safety, and scalability. Key modifications include:

Solvent Selection

  • Benzylation : Acetone is preferred over DMF due to lower toxicity and easier回收.

  • Bromination : Chloroform offers better solubility for bromine but requires strict temperature control to avoid side reactions.

Catalytic Systems

  • Benzylation : Phase-transfer catalysts reduce reaction time by 30% compared to uncatalyzed conditions.

  • Bromination : Aluminum chloride (0.2 equivalents) achieves >95% conversion, whereas FeCl₃ yields only 60–70%.

Yield Comparison Across Methodologies

StepSmall-Scale YieldIndustrial-Scale YieldKey Factors Affecting Yield
Benzylation85–90%80–85%Purity of benzyl chloride, solvent recycling
Bromination75–80%70–75%Temperature control, bromine stoichiometry

Analytical Validation and Quality Control

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : Benzyloxy protons (δ 5.1–5.3 ppm), bromoacetyl methylene (δ 4.3–4.5 ppm), aromatic protons (δ 7.2–8.1 ppm).

    • ¹³C NMR : Ester carbonyl (δ 168.2 ppm), bromoacetyl carbonyl (δ 190.5 ppm).

  • HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient).

Impurity Profiling

Common impurities include:

  • Unreacted Starting Material : Detected via HPLC retention time matching.

  • Dibrominated Byproduct : Controlled by maintaining reaction temperature below 5°C.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

  • Benzylation : 30-minute reaction at 100°C in acetone, yielding 88%.

  • Bromination : 15-minute irradiation with NBS/AIBN, though yields are lower (65–70%).

Flow Chemistry

  • Continuous flow reactors reduce bromine handling risks and improve temperature control, achieving 78% bromination yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate undergoes several types of chemical reactions:

    Nucleophilic Substitution: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxy and bromoacetyl groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the bromoacetyl group can produce alcohol derivatives.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and methanol.

Scientific Research Applications

Applications in Scientific Research

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate has several notable applications across various fields:

Organic Chemistry

  • Intermediate in Synthesis : It is widely used as an intermediate for synthesizing more complex organic molecules, enabling the development of novel compounds with specific functionalities .
  • Reactivity : The bromoacetyl group allows for nucleophilic substitution reactions, while the benzyloxy group enhances reactivity in various chemical transformations.

Biological Research

  • Antimicrobial Activity : Recent studies indicate that this compound exhibits significant antimicrobial properties, inhibiting various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .
  • Enzyme Inhibition Studies : It can be utilized in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and potential therapeutic targets.

Industrial Applications

  • Production of Specialty Chemicals : this compound may be employed in the production of specialty chemicals and materials, owing to its unique structural features that confer distinct reactivity .

Antimicrobial Research

Recent investigations have demonstrated the compound's effectiveness against various bacterial strains. For instance, studies published in peer-reviewed journals have shown that modifications to the bromoacetyl moiety can enhance its antimicrobial efficacy, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition Studies

Research focusing on enzyme interactions has revealed that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in drug development .

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate involves its interaction with biological molecules:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may affect biochemical pathways involving acetylation and deacetylation processes, influencing cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate but differ in substituents, reactivity, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Synthesis Highlights
This compound C₁₇H₁₅BrO₄ 363.20 2-benzyloxy, 5-bromoacetyl PDE5 inhibitor intermediate, organic synthesis Bromination of methyl 5-acetyl-2-benzyloxybenzoate using Br₂/AlCl₃
Methyl 5-(2-bromoacetyl)-2-propoxybenzoate C₁₃H₁₅BrO₄ 331.16 2-propoxy, 5-bromoacetyl Crystal structure studied for PDE5 inhibition Alkylation of methyl 5-acetyl-2-hydroxybenzoate with propyl bromide, followed by bromination
Methyl 2-(benzylamino)-5-(benzyloxy)benzoate C₂₂H₂₁NO₃ 347.41 2-benzylamino, 5-benzyloxy Medicinal chemistry, crystallography Double benzylation of methyl 2-amino-5-hydroxybenzoate using bromomethylbenzene/K₂CO₃
Methyl 2-bromo-5-methoxybenzoate C₉H₉BrO₃ 245.07 2-bromo, 5-methoxy Precursor for agrochemicals Esterification of 2-bromo-5-methoxybenzoic acid with methanol/H₂SO₄
Benzyl 4-chloro-3-[4-(2-methoxy-2-oxoethoxy)benzamido]benzoate C₂₅H₂₁ClN₂O₆ 504.89 Chloro, methoxy-ester, benzamido HDAC8 proteolysis targeting chimeras (PROTACs) Multi-step synthesis involving benzyl ester deprotection and hydroxylamine coupling

Biological Activity

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (CAS No. 27475-14-5) is a compound of increasing interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Synthesis

This compound is characterized by the presence of both a benzyloxy group and a bromoacetyl moiety. The synthesis typically involves several steps:

  • Starting Material : The process begins with methyl 2-hydroxy-5-(2-bromoacetyl)benzoate.
  • Benzyloxy Group Introduction : The hydroxyl group is converted to a benzyloxy group using benzyl bromide in the presence of a base such as potassium carbonate.
  • Reaction Conditions : The reaction is generally performed in organic solvents like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

Anticancer Potential

The compound has also demonstrated potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases, which are critical for the apoptotic process. This mechanism highlights its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in crucial metabolic pathways, thereby affecting cellular functions.
  • Cellular Pathways : It is thought to influence pathways related to acetylation and deacetylation processes, which are vital for regulating gene expression and cellular signaling.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Activity Study : A study evaluating its efficacy against Gram-positive and Gram-negative bacteria reported a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.
  • Anticancer Activity Assessment : In vitro tests on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM, suggesting effective anticancer activity.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared to similar compounds:

Compound NameKey DifferencesBiological Activity
Methyl 2-(2-bromoacetyl)benzoateLacks benzyloxy groupLimited reactivity
Methyl 2-(benzyloxy)benzoateLacks bromoacetyl groupReduced biological activity
Methyl 5-(bromoacetyl)benzoateDifferent position of bromoacetyl groupVaries by substitution

The presence of both functional groups in this compound enhances its reactivity and potential applications in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, and how can purity be validated?

  • Synthesis : A common approach involves alkylation and bromination. For example, methyl 5-acetyl-2-hydroxybenzoate can undergo alkylation with benzyl bromide to introduce the benzyloxy group, followed by bromination of the acetyl group using AlCl₃ and Br₂ in dichloromethane at low temperatures .
  • Validation : Purity is assessed via HPLC (≥95%) and confirmed by melting point analysis (e.g., 379 K observed in similar brominated derivatives) . Physical properties like density (1.520 g/mL at 25°C for analogs) and boiling points (e.g., ~271°C) are also critical .

Q. How is the structural integrity of this compound confirmed?

  • X-ray crystallography : Resolves bond angles and molecular planarity. For example, the ester group in analogs deviates ~41.65° from the aromatic plane, confirmed via single-crystal X-ray diffraction .
  • Spectroscopy : NMR (¹H/¹³C) identifies functional groups (e.g., benzyloxy protons at δ 5.1–5.3 ppm, bromoacetyl resonance at δ 4.3–4.5 ppm). IR confirms carbonyl stretches (C=O at ~1700 cm⁻¹) .

Q. What are the stability considerations for handling and storing this compound?

  • Handling : Avoid skin/eye contact and inhalation. Use PPE (gloves, goggles) under fume hoods .
  • Storage : Store in sealed containers at 2–8°C in dry, ventilated areas. Degradation risks include hydrolysis of the ester or bromoacetyl groups under humid conditions .

Advanced Research Questions

Q. How can reaction yields for bromoacetyl introduction be optimized?

  • Methodology :

  • Catalyst selection : AlCl₃ (0.15 mmol per 1 mmol substrate) enables efficient electrophilic bromination .
  • Temperature control : Slow addition of Br₂ at 273 K minimizes side reactions (e.g., over-bromination) .
  • Workup : Use sodium thiosulfate to quench excess Br₂ and reduce oxidative byproducts .
    • Yield comparison : Unoptimized routes yield ~60–70%; solvent choice (e.g., dichloromethane vs. chloroform) and stoichiometry adjustments may increase efficiency.

Q. What contradictions arise in spectroscopic data interpretation, and how are they resolved?

  • Example : Discrepancies in NMR shifts due to rotational isomerism in the bromoacetyl group.
  • Resolution : Variable-temperature NMR or DFT calculations can model conformer populations. X-ray data (e.g., C–Br bond length: ~1.93 Å) validate static structures .

Q. What biological activities are hypothesized for derivatives of this compound?

  • Targets : Analogous methyl 5-acetyl-2-hydroxybenzoate derivatives show PDE5 inhibition potential, antiulcer, and antihypertensive activities .
  • Design strategy : Modify the benzyloxy or bromoacetyl groups to enhance solubility (e.g., PEGylation) or target affinity (e.g., fluorination) .

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